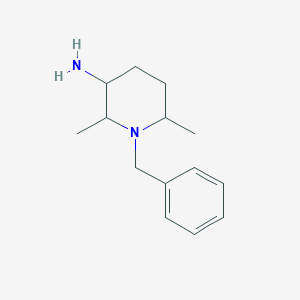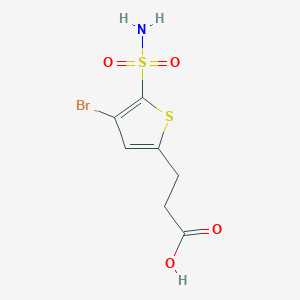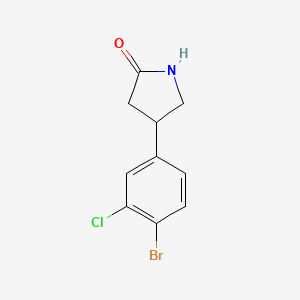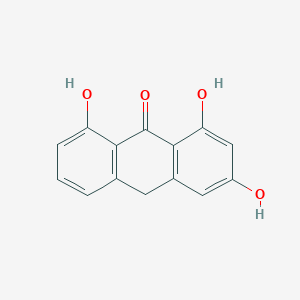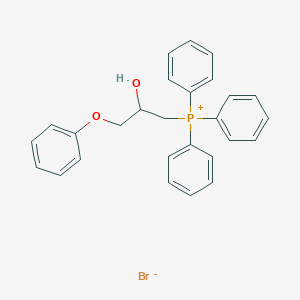
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C27H26BrO2P and a molecular weight of 493.385 g/mol It is known for its unique structure, which includes a triphenylphosphonium group attached to a hydroxyphenoxypropyl moiety
Preparation Methods
The synthesis of (2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate brominated precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphonium salts with different substituents.
Scientific Research Applications
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cellular membranes and accumulate within cells, where it can exert its effects. The specific pathways involved depend on the context of its use, but it often targets mitochondrial functions and oxidative stress pathways .
Comparison with Similar Compounds
(2-Hydroxy-3-phenoxypropyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
Triphenylphosphine: A related compound with a simpler structure, used widely in organic synthesis.
(2-Hydroxy-3-phenoxypropyl)phosphonium chloride: A similar compound with a chloride ion instead of bromide, which may have different reactivity and applications.
Tetraphenylphosphonium bromide: Another phosphonium salt with four phenyl groups, used in different chemical contexts.
Properties
CAS No. |
16315-61-0 |
|---|---|
Molecular Formula |
C27H26BrO2P |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26O2P.BrH/c28-23(21-29-24-13-5-1-6-14-24)22-30(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20,23,28H,21-22H2;1H/q+1;/p-1 |
InChI Key |
SMXFNTXYMIIGAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


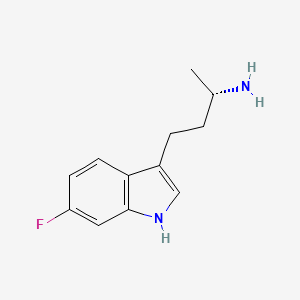


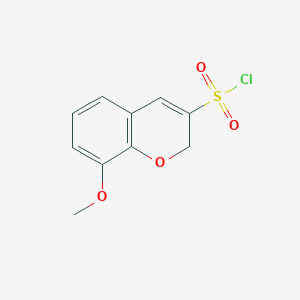
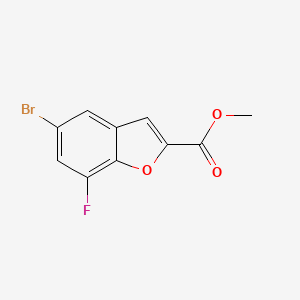
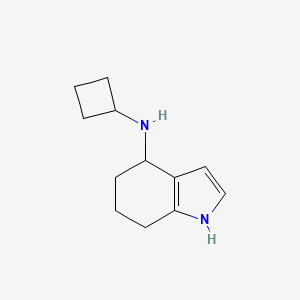
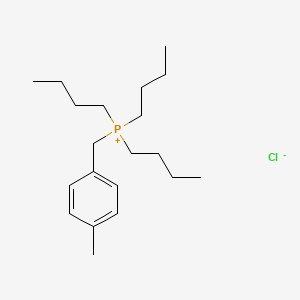
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)


